4-Chloro-2-éthylquinoléine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

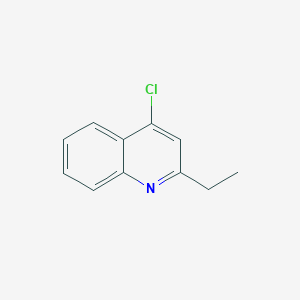

4-Chloro-2-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN It is a derivative of quinoline, characterized by the presence of a chlorine atom at the fourth position and an ethyl group at the second position of the quinoline ring

Applications De Recherche Scientifique

4-Chloro-2-ethylquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.

Mécanisme D'action

Target of Action

It’s worth noting that quinoline derivatives, such as chloroquine, have been known to target heme polymerase in malarial trophozoites

Mode of Action

For instance, Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin, leading to the accumulation of toxic heme, which kills the parasite . It’s plausible that 4-Chloro-2-ethylquinoline might have a similar interaction with its targets, but this needs to be confirmed with further studies.

Biochemical Pathways

For example, Chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites . It’s possible that 4-Chloro-2-ethylquinoline could affect similar pathways, but more research is needed to confirm this.

Analyse Biochimique

Biochemical Properties

Quinolines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the quinoline and the biomolecules it interacts with.

Cellular Effects

Quinolines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Transport and Distribution

Future studies could provide insights into any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst such as sulfuric acid and an oxidizing agent like nitrobenzene . The reaction proceeds through the formation of acrolein, which undergoes cyclization with aniline to form the quinoline ring.

Industrial Production Methods: In industrial settings, the production of 4-Chloro-2-ethylquinoline may involve the chlorination of 2-ethylquinoline using reagents such as phosphorus oxychloride or sulfuryl chloride. The reaction conditions are carefully controlled to ensure high yield and purity of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-ethylquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert 4-Chloro-2-ethylquinoline to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Major Products Formed:

Oxidation: Quinoline N-oxides

Reduction: Aminoquinoline derivatives

Substitution: Functionalized quinoline derivatives

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, which lacks the chlorine and ethyl substituents.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

2-Ethylquinoline: Similar to 4-Chloro-2-ethylquinoline but without the chlorine atom.

Uniqueness: 4-Chloro-2-ethylquinoline is unique due to the presence of both chlorine and ethyl groups, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s biological activity and its suitability for various applications .

Activité Biologique

4-Chloro-2-ethylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential applications, and related research findings.

Chemical Structure and Properties

4-Chloro-2-ethylquinoline is characterized by the following chemical formula:

- Molecular Formula : C10H10ClN

- Molecular Weight : 189.65 g/mol

- IUPAC Name : 4-chloro-2-ethylquinoline

The structure features a quinoline ring with an ethyl group at the 2-position and a chlorine atom at the 4-position, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds within the quinoline family, including 4-chloro-2-ethylquinoline, exhibit significant antimicrobial activity. Studies have shown that related quinolines possess efficacy against various bacterial strains and fungi, suggesting that 4-chloro-2-ethylquinoline may share similar properties. For instance, quinolines have been noted for their ability to inhibit bacterial growth through interference with DNA synthesis and enzyme function.

The biological activity of 4-chloro-2-ethylquinoline can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Genotoxicity : Some studies suggest that certain quinolines may exhibit genotoxic effects, leading to DNA damage in mammalian cells. The assessment of genotoxicity is essential for understanding the safety profile of these compounds .

- Antioxidant Activity : Quinoline derivatives are also known for their antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects.

Table 1: Summary of Biological Activities of Quinoline Derivatives

Propriétés

IUPAC Name |

4-chloro-2-ethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEBJJPKQITPSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.